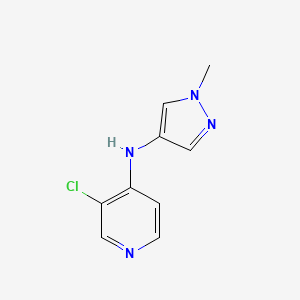

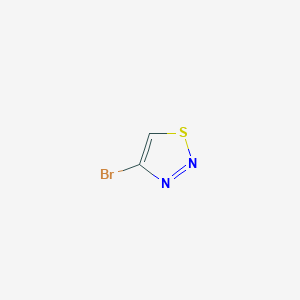

3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine” is a chemical compound that has been studied for its potential use in various applications . It is a derivative of N-(pyridin-4-yl)pyridin-4-amine, and its structure includes a pyridin-4-yl group, a 1-methylpyrazol-4-yl group, and a chlorine atom .

Molecular Structure Analysis

The molecular structure of “this compound” has been studied using classical molecular simulation methods . The compound has been intercalated within a layered structure of zirconium 4-sulfophenylphosphonate, and its mutual positions and orientations were solved by molecular simulation methods .Scientific Research Applications

Synthesis and Derivatives

- The synthesis of 2-amino or 2-hydrazino derivatives of pyridine or pyridinopyrazole, including compounds related to 3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine, involves amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine. Acid hydrolysis of these derivatives leads to the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine, demonstrating the compound's potential as a precursor in heterocyclic chemistry (Arustamova & Piven, 2013).

Chemical Properties and Interactions

- The study of Schiff bases like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, which are structurally related to this compound, reveals insights into intramolecular hydrogen bonding and tautomerism. These compounds exhibit tautomeric equilibrium in different solvents, influenced by their structural and electronic properties (Nazır et al., 2000).

Application in Heterocyclic System Synthesis

- This compound and its derivatives can be used as synthons in the creation of new heterocyclic systems. For example, 3-diazopyrazolo[3,4-b]pyridine, a related compound, can form various condensed 1,2,4-triazine derivatives, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures (Kočevar, Stanovnik, & Tiŝler, 1978).

Electrophilic Substitution Reactions

- The compound's utility in electrophilic substitution reactions is evident in the synthesis of various heterocycles. For instance, the reaction of 5-aminopyrazole with cyclic β-formylester, forming aminopyrazolodihydrofuranone intermediate, which then cyclizes into pyrazolo[3,4-b]pyridines, highlights its reactivity in multicomponent reactions (Patil, Shelar, & Toche, 2011).

Coordination Chemistry

- In coordination chemistry, derivatives of this compound can be used to create copper complexes with protonatable nitrogen attached to the ligand framework. This demonstrates the compound's utility in synthesizing complexes with unique electronic and structural properties (Villanueva, Chiang, & Bocarsly, 1998).

properties

IUPAC Name |

3-chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-14-6-7(4-12-14)13-9-2-3-11-5-8(9)10/h2-6H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPDYXZBCVDWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2823879.png)

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2823891.png)

![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)

![1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2823893.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)